1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
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Overview
Description
The compound “1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride” is a complex organic molecule. It contains a fluorophenyl group and a pyrazoloazepine group, indicating potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps. For instance, the synthesis of related piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazoloazepine core, which is a seven-membered nitrogen-containing heterocyclic ring, substituted with a 2-fluorophenyl group and two methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the nitrogen in the pyrazoloazepine ring and the fluorine in the fluorophenyl group could potentially participate in various chemical reactions .Scientific Research Applications
Chemical Synthesis and Reactions
- This compound is synthesized through various chemical reactions, such as the treatment of 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole with sodium azide in acids, leading to the formation of related pyrazolo[4,3-b]azepine derivatives (Delyatitskaya et al., 2000).
- The compound is involved in reactions under Schmidt reaction and Beckmann rearrangement conditions, leading to the formation of derivatives with potential applications in medicinal chemistry and material sciences (Delyatitskaya et al., 2013).
Potential Pharmacological Applications
- Some derivatives of this compound have been explored for their anticancer properties. For instance, synthesized compounds similar in structure showed moderate activity against malignant cancer cells, indicating potential applications in cancer therapy (Chaban et al., 2020).
Molecular Structure and Properties
- The molecular structure of this compound and its derivatives has been studied, providing insights into their chemical properties and potential applications. For example, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, which is crucial for designing compounds with desired chemical and pharmacological properties (Sagar et al., 2017).
Antioxidant Properties
- Some derivatives of 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride have been evaluated for their antioxidant activities, with certain compounds exhibiting higher antioxidant activities than standard antioxidants. This indicates potential applications in the development of new antioxidant agents (Hassan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELHBLOBVEYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3F)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride |
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